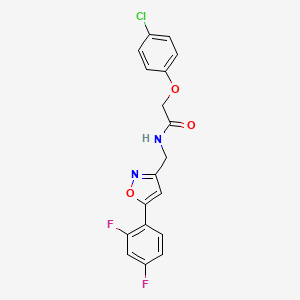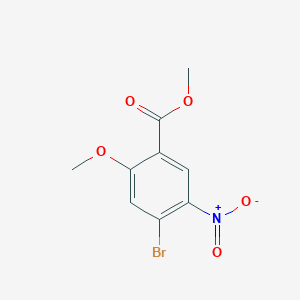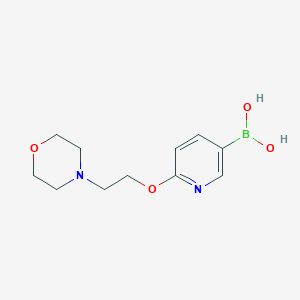
2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic precursors to complex molecules. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazine hydrate treatment, ring closure reactions, and final substitution at the thiol position, indicating a versatile approach that could be adapted for our compound of interest (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals close orientations and angles between aromatic rings and substituents, which are critical in understanding the molecular geometry and potential interactions of the target compound (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical properties, including reactivity with various agents and stability under different conditions, are pivotal. For instance, the cyclization of N-Arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to 1-Arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1h-Imidazolin-5(4h)-Ones showcases the reactivity of chlorophenyl-containing compounds under specific conditions (Nguyen et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application and handling. The detailed crystal structure and intermolecular interactions of compounds like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide offer insights into the solid-state properties and potential pharmaceutical formulation strategies (Praveen et al., 2013).
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds closely related to "2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide" often involves the synthesis and detailed structural analysis to understand their properties and potential applications. For instance, studies on the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been conducted to explore the intermolecular interactions and 3-D arrays generated by such compounds (Boechat et al., 2011). This research lays the groundwork for understanding the molecular architecture and potential chemical reactivity of related compounds.
Herbicidal Activities
A significant area of application for compounds similar to "2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide" is in the development of herbicides. Research has been conducted on the synthesis and herbicidal activities of 2-(5-isoxazolyloxy)-acetamide derivatives, revealing that certain compounds exhibit strong herbicidal activities against upland weeds without affecting non-target crops like cotton (Kai et al., 1998). This highlights the potential for developing selective herbicides based on the structural framework of such compounds.
Antioxidant Activity
Compounds structurally related to "2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide" have also been investigated for their antioxidant properties. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity, demonstrating significant potential (Chkirate et al., 2019). This suggests that similar compounds could be explored as antioxidant agents in various applications, including pharmaceuticals and functional materials.
Antibacterial and Antifungal Agents
The search for new antibacterial and antifungal agents is another area where related compounds have shown promise. Synthesis and evaluation of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives as potent antibacterial and antifungal agents indicate the potential of these compounds in combating microbial infections (Kumar et al., 2012). Such research underscores the importance of structural modifications in acetamide derivatives for enhancing their bioactivity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c19-11-1-4-14(5-2-11)25-10-18(24)22-9-13-8-17(26-23-13)15-6-3-12(20)7-16(15)21/h1-8H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIRXRUPCFVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)
![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)


![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)
![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)